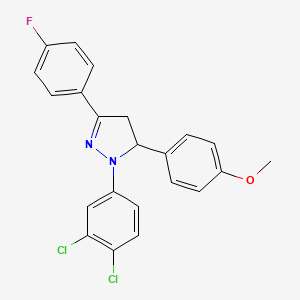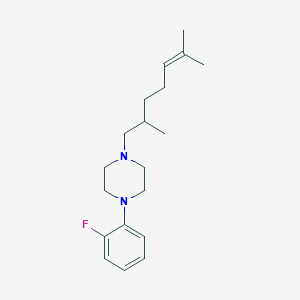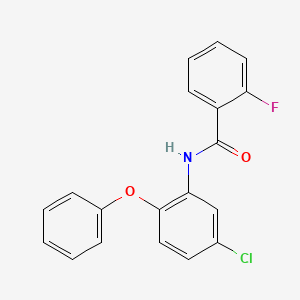![molecular formula C24H20N2O3 B4937161 (4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B4937161.png)
(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylamino group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylphenylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization step. Additionally, the implementation of automated synthesis platforms can streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The methoxy and amino groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methylphenylamino group and has different biological activities.
4-Methylphenylamine: A simpler compound that serves as a precursor in the synthesis of the target compound.
Phthalic Anhydride: Used in the cyclization step of the synthesis but does not possess the same biological activities.
Uniqueness
(4E)-2-(4-Methoxyphenyl)-4-{[(4-methylphenyl)amino]methylidene}-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its structure allows for diverse modifications, making it a versatile compound in synthetic chemistry and medicinal research. The presence of both methoxy and amino groups enhances its potential for biological activity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(4-methylphenyl)iminomethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-16-7-9-17(10-8-16)25-15-22-20-5-3-4-6-21(20)23(27)26(24(22)28)18-11-13-19(29-2)14-12-18/h3-15,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQFZLQDEKHNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)
![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)
![3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4937125.png)
![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)
![8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)
![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![(3,4-DIMETHYLPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4937150.png)

![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
